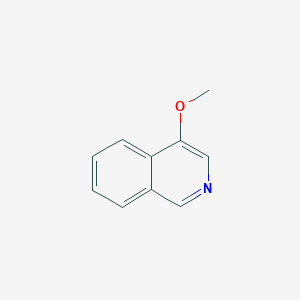

4-Methoxyisoquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methoxyisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-12-10-7-11-6-8-4-2-3-5-9(8)10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZGFLHYYILUCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00396379 | |

| Record name | 4-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36034-54-5 | |

| Record name | 4-methoxyisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00396379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 4 Methoxyisoquinoline and Its Derivatives

Classical Approaches to Isoquinoline (B145761) Ring System Formation

Traditional methods for constructing the isoquinoline core have been foundational in heterocyclic chemistry for over a century. These strategies typically involve the cyclization of acyclic precursors under acidic conditions.

The Pomeranz-Fritsch reaction is a well-established and direct method for synthesizing the isoquinoline ring system. wikipedia.orgthermofisher.com The reaction, first reported independently by Cäsar Pomeranz and Paul Fritsch in 1893, involves the acid-catalyzed cyclization of a benzalaminoacetal. wikipedia.orgthermofisher.com The process begins with the condensation of an aromatic aldehyde (like benzaldehyde) with a 2,2-dialkoxyethylamine to form a Schiff base intermediate. wikipedia.org Subsequent treatment with a strong acid, such as concentrated sulfuric acid, promotes intramolecular electrophilic cyclization onto the aromatic ring, followed by elimination of alcohol molecules to achieve aromatization and form the isoquinoline core. wikipedia.org

This method is a common approach for the synthesis of 4-methoxyisoquinoline and its derivatives. The presence of electron-donating groups on the starting benzaldehyde (B42025) can facilitate the electrophilic cyclization step. Variants of this reaction, such as the Schlittler-Muller modification, allow for the synthesis of C1-substituted isoquinolines by condensing a substituted benzylamine (B48309) with glyoxal (B1671930) hemiacetal. thermofisher.com Another variation, the Bobbitt-modification, involves hydrogenation of the initial Schiff base before acid-catalyzed cyclization to yield tetrahydroisoquinoline derivatives. thermofisher.com

The Skraup synthesis is a famous reaction for the preparation of quinolines, not isoquinolines. wikipedia.orgiipseries.org It involves heating an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wikipedia.orguop.edu.pk The glycerol is first dehydrated to acrolein, which then reacts with the aniline in a Michael addition, followed by cyclization and oxidation to form the quinoline (B57606) ring. uop.edu.pkchemistry-online.com

A more relevant classical annulation reaction for the synthesis of isoquinoline derivatives is the Bischler-Napieralski reaction . wikipedia.orgnrochemistry.com First discovered in 1893, this reaction is a powerful tool for forming 3,4-dihydroisoquinolines via the intramolecular cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅). wikipedia.orgnrochemistry.comorganic-chemistry.org The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines. wikipedia.org The reaction is particularly effective when the aromatic ring of the β-arylethylamide is activated with electron-donating groups, which facilitates the key electrophilic aromatic substitution step. nrochemistry.com For instance, the cyclization of N-[2-(4-methoxyphenyl)-ethyl]-benzamide derivatives under Bischler-Napieralski conditions is a viable route to methoxy-substituted dihydroisoquinolines. wikipedia.orgresearchgate.net

Table 1: Overview of Classical Isoquinoline Synthesis Methods

| Method | Starting Materials | Key Reagents/Conditions | Primary Product |

|---|---|---|---|

| Pomeranz-Fritsch | Aromatic aldehyde, 2,2-dialkoxyethylamine | Concentrated H₂SO₄ or other Lewis acids | Isoquinoline |

| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅, or other dehydrating Lewis acids | 3,4-Dihydroisoquinoline |

Modern Catalytic Methods in this compound Synthesis

Recent advances in catalysis have provided milder, more efficient, and highly selective methods for the synthesis and functionalization of the isoquinoline scaffold. These modern techniques often offer advantages in terms of functional group tolerance and atom economy over classical approaches.

Organometallic catalysis has emerged as a powerful strategy for constructing complex molecular architectures. frontiersin.org Transition metals like palladium and rhodium are frequently employed to catalyze C-H activation, cross-coupling, and cyclization reactions to build the isoquinoline core. organic-chemistry.orgnih.gov These methods can provide access to highly substituted isoquinolines that are difficult to obtain through classical routes.

A rhodium(III)-catalyzed C-H activation and cyclization of aryl ketone oximes with internal alkynes allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org Similarly, rhodium-catalyzed oxidative coupling between aryl aldimines and internal alkynes yields 3,4-disubstituted isoquinolines with high regioselectivity. nih.gov Palladium catalysis is also prominent. For example, a palladium-catalyzed coupling of the tert-butylimine of o-iodobenzaldehyde with terminal acetylenes, followed by a copper-catalyzed cyclization, provides an efficient route to various isoquinoline derivatives. organic-chemistry.org These catalytic systems benefit from the ability of the metal center to orchestrate bond formations through processes like oxidative addition, reductive elimination, and migratory insertion. frontiersin.org

Table 2: Examples of Organometallic Catalysis in Isoquinoline Synthesis

| Catalyst System | Substrates | Reaction Type | Product Type |

|---|---|---|---|

| Rhodium(III) / KOAc | Acetophenones, hydroxylamine, internal alkynes | Three-component condensation / C-H activation | Polysubstituted isoquinolines rsc.org |

| Rhodium(I) | Aryl aldimines, internal alkynes | Oxidative cross-coupling / cyclization | 3,4-Disubstituted isoquinolines nih.gov |

| Palladium(0) / Copper(I) | o-Iodobenzaldehyde imine, terminal acetylenes | Coupling / cyclization | Substituted isoquinolines organic-chemistry.org |

Visible-light photocatalysis has gained significant traction as a green and sustainable synthetic tool. It utilizes light energy to initiate chemical transformations via single-electron transfer (SET) pathways, often under very mild conditions. acs.org This approach has been successfully applied to the synthesis of isoquinolone scaffolds, which are oxidized analogs of isoquinolines.

One reported method involves the visible-light-promoted denitrogenative insertion of terminal alkynes into 1,2,3-benzotriazinones. acs.org This process, facilitated by a photocatalyst, proceeds at room temperature and leads to a variety of substituted isoquinolones in good yields. acs.org Mechanistic studies suggest a pathway involving radical intermediates. acs.org Another strategy employs a photocatalytic proton-coupled electron transfer (PCET) process for the synthesis of isoquinoline-1,3-diones using organic photocatalysts, avoiding the need for metal complexes. bohrium.com

Table 3: Photocatalytic Strategies for Isoquinolone Scaffolds

| Catalyst Type | Reaction | Starting Materials | Resulting Scaffold |

|---|---|---|---|

| Iridium or Ruthenium complexes | Denitrogenative alkyne insertion | 1,2,3-Benzotriazinones, terminal alkynes | Substituted isoquinolones acs.org |

| Naphthalimide-based organic photocatalyst | Proton-Coupled Electron Transfer (PCET) radical cyclization | N-alkenoyl-2-halobenzamides | Isoquinoline-1,3-diones bohrium.com |

Reductive cyclization offers another modern pathway to the isoquinoline framework, often involving a cascade of reactions catalyzed by a transition metal. researchgate.net These methods can construct the heterocyclic ring from cleverly designed acyclic or alternative heterocyclic precursors.

An efficient microwave-assisted, palladium-catalyzed method has been developed for the synthesis of 4-substituted isoquinolines from N-propargyl oxazolidines. acs.orgorganic-chemistry.org This transformation proceeds through a sequential cascade involving reductive cyclization, ring-opening of the oxazolidine (B1195125) moiety through C-O and C-N bond cleavage, and subsequent aromatization. acs.orgorganic-chemistry.org The use of microwave irradiation significantly accelerates the reaction. organic-chemistry.org Another approach uses palladium catalysis for the reductive cyclization of organic nitro compounds with a carbon monoxide surrogate to generate N-heterocycles, a strategy that can be adapted for isoquinoline synthesis. researchgate.net

Table 4: Reductive Cyclization Approaches to Isoquinolines

| Catalyst/Reagent System | Starting Material | Reaction Cascade | Product |

|---|---|---|---|

| Pd(PPh₃)₄ / HCOONa | N-propargyl oxazolidine | Reductive cyclization / Ring-opening / Aromatization | 4-Substituted isoquinoline acs.orgorganic-chemistry.org |

| Palladium / CO surrogate | (2-nitro-1-phenylvinyl)isoquinoline | Reductive cyclization | Fused N-heterocycles researchgate.net |

Stereoselective Synthesis of Substituted this compound Derivatives

The creation of chiral centers in substituted this compound derivatives, particularly in their tetrahydroisoquinoline (THIQ) forms, with high stereocontrol is crucial for accessing biologically active molecules. Various methodologies have been developed to achieve this, including biocatalysis and the use of chiral auxiliaries.

Biocatalytic Asymmetric Synthesis: Enzymes, particularly imine reductases (IREDs), have emerged as powerful tools for the enantioselective synthesis of 1-substituted THIQs. These enzymes catalyze the reduction of cyclic imines, such as dihydroisoquinolines (DHIQs), to the corresponding chiral amines with high enantiomeric excess (ee). The steric hindrance of substituents at the 1-position can be challenging, but extensive screening and protein engineering of IREDs have identified catalysts capable of accommodating bulky groups. clockss.orgbohrium.com For example, a panel of IREDs has been successfully used to convert various 1-aryl-substituted DHIQs into the corresponding (R)- or (S)-THIQs with excellent conversion and enantioselectivity. clockss.org

A one-pot chemoenzymatic cascade has also been developed, coupling a monoamine oxidase (MAO-N)-catalyzed oxidation of a THIQ to its DHIQ form with a subsequent IRED-catalyzed deracemization to furnish enantioenriched C(1)-allylated THIQs in high yields and enantiomeric excess. acs.org

Table 1: Biocatalytic Asymmetric Reduction for the Synthesis of Chiral Tetrahydroisoquinolines

| Enzyme System | Substrate Type | Product | Yield | Enantiomeric Excess (ee) | Reference |

| Imine Reductase (IRED) Panel | meta- and para-substituted benzyl-DHIQs | (R)- or (S)-1-benzyl-THIQs | >99% conversion | >99% ee | clockss.org |

| MAO-N / IRED Cascade | Tetrahydroisoquinolines | (R)-1-allyl-THIQs | 64% | 98% ee | acs.org |

Chiral Auxiliary-Mediated Synthesis: Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.orgsigmaaldrich.comyork.ac.ukresearchgate.net In the context of this compound derivatives, N-tert-butanesulfinyl imines have proven effective. These chiral imines undergo diastereoselective addition of nucleophiles, such as organolithium or Grignard reagents, to create a new stereocenter. The auxiliary can then be removed to provide the enantiomerically enriched amine. For instance, the diastereoselective propargylation of chiral N-tert-butanesulfinyl imines derived from aldehydes has been used as a key step in the synthesis of 3-substituted 1,2,3,4-tetrahydroisoquinolines. ua.esresearchgate.net

Metal-Catalyzed Asymmetric Hydrogenation: Transition-metal catalysis offers another robust method for the stereoselective synthesis of THIQs. Chiral rhodium and ruthenium complexes have been employed for the asymmetric transfer hydrogenation of DHIQs using hydrogen sources like formic acid/triethylamine. mdpi.com These methods can provide access to 1-substituted THIQs with high yields and enantioselectivities. mdpi.com

Utility of this compound as a Key Synthetic Intermediate

The this compound core is a versatile building block, serving as a precursor for a wide range of more complex molecular architectures, from natural products to targets in medicinal chemistry.

Building Block for Complex Heterocyclic Structures

This compound and its derivatives are valuable starting materials for the synthesis of various isoquinoline alkaloids and other complex heterocyclic systems. A key strategy involves the regioselective functionalization at the C-1 position.

One notable application is in the synthesis of the antibiotic mimosamycin (B1211893) . clockss.orgnih.gov A synthetic route to mimosamycin involves the initial preparation of this compound from 4-hydroxyisoquinoline. clockss.org Subsequent steps, including catalytic hydrogenation, oxidation, and methylation, build the substituted isoquinoline-5,8-dione (B3342986) core characteristic of mimosamycin. clockss.org

Table 2: Synthesis of Mimosamycin from 4-Hydroxyisoquinoline

| Step | Reaction | Product | Yield | Reference |

| 1 | Treatment with diazomethane | This compound | 59% | clockss.org |

| 2 | Catalytic hydrogenation | 8-Amino-4-methoxyisoquinoline derivative | 65% | clockss.org |

| 3 | Oxidation with Fremy's salt | Isoquinoline-5,8-dione derivative | 46% | clockss.org |

Furthermore, alkoxy-substituted isoquinolines can be regioselectively metalated at the C-1 position using bases like the Knochel-Hauser base (TMPMgCl·LiCl). The resulting organometallic intermediate can be trapped with various electrophiles, such as aromatic aldehydes, to furnish aryl(isoquinolin-1-yl)carbinols. These carbinols are versatile intermediates for a divergent synthesis of different types of benzylisoquinoline and oxoaporphine alkaloids . rsc.orgbeilstein-journals.org

Precursor in Medicinal Chemistry Target Molecule Synthesis

The tetrahydroisoquinoline scaffold, often derived from this compound precursors, is a "privileged structure" in medicinal chemistry due to its frequent appearance in biologically active compounds.

Kinase Inhibitors: Derivatives of the quinoline and isoquinoline families are prominent as kinase inhibitors, which are a major class of anticancer drugs. nih.govnih.govmdpi.commdpi.com While many reported kinase inhibitors are based on the 4-aminoquinazoline or 4-phenoxyquinoline core, the underlying heterocyclic scaffold is structurally related. nih.govnih.gov The synthesis of potent c-Met kinase inhibitors, for example, has been achieved using 4-phenoxyquinoline derivatives. nih.gov The this compound moiety can serve as a key precursor to such structures, with the methoxy (B1213986) group being a handle for further functionalization or displacement by a phenoxy group.

NMDA Receptor Potentiators: Substituted tetrahydroisoquinolines have been synthesized and evaluated as subunit-selective potentiators of N-methyl-D-aspartate (NMDA) receptors, which are important targets for neurological disorders. The synthesis of these compounds often employs a Bischler-Napieralski cyclization to form the dihydroisoquinoline ring, followed by reduction to the tetrahydroisoquinoline. nih.gov A 4-methoxyphenol (B1676288) moiety has been incorporated in some of these structures, highlighting the relevance of the methoxy-substituted aromatic pattern. nih.gov

Other CNS-Active Agents: The 4-methoxy group is present in intermediates for other centrally active agents. For instance, (S)-1-(4-methoxybenzyl)-1,2,3,4,5,6,7,8-octahydroisoquinoline is a key intermediate in the synthesis of the non-opioid antitussive drug dextromethorphan . bohrium.com

Reactivity and Mechanistic Investigations of 4 Methoxyisoquinoline Transformations

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The dual nature of the isoquinoline (B145761) ring system, possessing both nucleophilic and electrophilic characteristics, dictates its behavior in aromatic substitution reactions. The presence of the methoxy (B1213986) group at the C4 position further modulates this reactivity.

Electrophilic Aromatic Substitution (EAS): The general mechanism for electrophilic aromatic substitution involves an initial attack by an electrophile on the π-electron system of the aromatic ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion. dalalinstitute.comwikipedia.org The reaction concludes with the departure of a proton to restore aromaticity. dalalinstitute.comwikipedia.org In 4-methoxyisoquinoline, the benzene (B151609) portion of the bicyclic system is the preferred site for electrophilic attack. The methoxy group (-OCH3) is a strong activating group, donating electron density to the ring via resonance, thereby making the ring more nucleophilic and susceptible to electrophilic attack. evitachem.com This activating effect preferentially directs incoming electrophiles to the ortho and para positions relative to the methoxy group. Typical electrophilic substitution reactions include nitration and halogenation. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Aromatic rings, being electron-rich, are generally resistant to attack by nucleophiles. dalalinstitute.com Nucleophilic aromatic substitution on the isoquinoline core is challenging but can occur under specific conditions, typically proceeding through an addition-elimination (SNAr) mechanism. wikipedia.orgpressbooks.pub This pathway requires the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org Alternatively, reactions can be forced under harsh conditions, such as high temperature and pressure, with strongly basic nucleophiles. pressbooks.publibretexts.org In derivatives of this compound, such as those containing halogen substituents, the halogen can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of other functional groups like amines or thiols. evitachem.comevitachem.com

Oxidation and Reduction Chemistry of the this compound Moiety

The this compound moiety can undergo both oxidation and reduction, targeting either the heterocyclic pyridine (B92270) ring or the entire aromatic system, leading to a variety of products.

Oxidation: The nitrogen atom in the isoquinoline ring is susceptible to oxidation. For instance, treatment with oxidizing agents like meta-chloroperbenzoic acid (m-CPBA) can selectively oxidize the nitrogen to form this compound N-oxide. More aggressive oxidation can lead to the cleavage of the benzene ring. An illustrative example is the oxidation of 3-methyl-4-methoxyisoquinoline with potassium permanganate (B83412), which results in the formation of 2-methyl-3-methoxypyridine-4,5-dicarboxylic acid. google.com In some cases, complex oxidative coupling reactions can occur. For instance, methoxy-substituted isoquinolines can be converted to isoquinoline-1,3,4-trione derivatives under specific oxidative conditions. mdpi.com

Reduction: The pyridine ring of the isoquinoline system can be readily reduced. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) can reduce the C=N bond, yielding 4-methoxy-1,2,3,4-tetrahydroisoquinoline. This transformation is a common strategy in the synthesis of isoquinoline alkaloids and their analogs.

The following table summarizes key oxidation and reduction reactions of this compound and its derivatives.

| Reaction Type | Substrate | Reagent(s) | Major Product | Reference |

|---|---|---|---|---|

| Oxidation | This compound | m-Chloroperbenzoic acid (m-CPBA) | This compound N-oxide | |

| Oxidation | 3-Methyl-4-methoxyisoquinoline | Potassium permanganate (KMnO4) | 2-Methyl-3-methoxypyridine-4,5-dicarboxylic acid | google.com |

| Reduction | This compound | Lithium aluminum hydride (LiAlH4) or Sodium borohydride (NaBH4) | 4-Methoxy-1,2,3,4-tetrahydroisoquinoline |

Derivatization via Functional Group Interconversions at the 4-Methoxy Position

Functional group interconversions are chemical reactions that transform one functional group into another, a cornerstone of synthetic organic chemistry. solubilityofthings.comnumberanalytics.com For this compound, the methoxy group itself can be a site for such transformations, allowing for further derivatization of the molecule.

A primary and synthetically valuable interconversion is the cleavage of the methyl ether to yield the corresponding phenol. This demethylation can be achieved by treating this compound or its derivatives with strong acids, such as hydrobromic acid (HBr). acs.org This reaction converts the 4-methoxy group into a 4-hydroxy group, providing a handle for subsequent reactions, such as esterification or etherification, to introduce a wide variety of other functionalities.

The table below outlines a key functional group interconversion at the 4-position.

| Reaction Type | Substrate | Reagent(s) | Major Product | Reference |

|---|---|---|---|---|

| Demethylation (Ether Cleavage) | 3-Methyl-4-methoxyisoquinoline | Hydrobromic acid (HBr) | 3-Methyl-4-hydroxyisoquinoline | acs.org |

Reaction Mechanism Elucidation via Advanced Spectroscopic and Computational Techniques

The study of reaction mechanisms, the step-by-step sequence of elementary reactions, is crucial for understanding and optimizing chemical transformations. cheminteractive.ie Modern research employs a combination of advanced spectroscopic and computational methods to probe the intricate details of reaction pathways involving this compound and its derivatives.

Spectroscopic Techniques: Spectroscopic methods are invaluable for identifying reactants, products, and transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the progress of a reaction and identify the structure of intermediates and products.

UV-Vis spectroscopy is useful for tracking changes in conjugation and electronic structure during a reaction, particularly in the formation of colored intermediates or products. nih.gov

Isotope labeling studies , often analyzed by mass spectrometry, can provide definitive evidence for a proposed mechanism. For example, an H₂O¹⁸-labeling experiment demonstrated that the oxygen atoms incorporated during the oxidation of an isoquinoline to an isoquinoline-1,3,4-trione originated from water in the reaction medium. mdpi.com

Computational Techniques: Computational chemistry provides powerful tools for investigating reaction mechanisms at a molecular level.

Density Functional Theory (DFT) calculations are frequently used to model reaction pathways, predict the sites of electrophilic or nucleophilic attack, and calculate the energies of transition states and intermediates. researchgate.net This can help to rationalize observed regioselectivity and reactivity.

Quantum Theory of Atoms-in-Molecules (QTAIM) and Hirshfeld surface analysis have been used to study non-covalent interactions in the crystal structures of this compound derivatives, providing insight into their solid-state behavior and intermolecular forces. rsc.org

These advanced methods provide a detailed picture of the electronic and structural changes that occur during the transformation of this compound, enabling a deeper understanding of its chemical reactivity.

Structure Activity Relationship Sar and Structural Modification Studies of 4 Methoxyisoquinoline Derivatives

Systematic Variation of Substituents on the Isoquinoline (B145761) Core

The isoquinoline ring system, a bicyclic aromatic heterocycle, offers multiple positions for substitution, allowing for a systematic investigation of how different functional groups impact biological endpoints. While direct SAR studies on a wide range of 4-methoxyisoquinoline derivatives are specific to each biological target, general principles can be drawn from research on related quinoline (B57606) and isoquinoline scaffolds. nih.govresearchgate.net

The introduction of substituents at various positions on the benzene (B151609) or pyridine (B92270) part of the isoquinoline core can dramatically alter a molecule's electronic properties, lipophilicity, and steric profile. For instance, in the related 4-aminoquinoline (B48711) series, electron-withdrawing groups at the 7-position were found to lower the basicity (pKa) of the quinoline ring nitrogen. nih.gov This modulation of pKa can be critical for how the compound accumulates in specific cellular compartments, thereby influencing its activity. nih.gov

Research on quinoline-based antagonists of immunostimulatory CpG-oligodeoxynucleotides demonstrated that systematic modifications can lead to highly potent compounds. nih.gov By exploring different substituents, a derivative was identified with nanomolar inhibitory activity. nih.gov These findings underscore the power of systematic variation. For this compound derivatives, modifying positions such as C-1, C-6, or C-7 with groups like halogens, alkyls, or amides can fine-tune interactions with a biological target. lookchem.com The goal of such modifications is often to enhance binding affinity, improve selectivity against off-targets, and optimize drug-like properties.

Table 1: Effect of Substituent Variation on Biological Activity (Hypothetical Data Based on General SAR Principles)

| Position of Substitution | Substituent Type | General Effect on Activity | Rationale |

| C-1 | Bulky hydrophobic group | May increase or decrease activity | Can enhance binding in hydrophobic pockets or cause steric hindrance. |

| C-6 | Hydrogen-bond donor/acceptor | Often enhances potency | Forms specific interactions with the target protein. |

| C-7 | Electron-withdrawing group | Modulates pKa and target interaction | Affects electronic character and accumulation in acidic organelles. nih.gov |

| C-7 | Lipophilic group | Increases lipophilicity | Can improve membrane permeability and influence hematin (B1673048) binding. nih.gov |

Impact of the Methoxy (B1213986) Group on Molecular Recognition and Biological Interactions

The methoxy (-OCH3) group at the C-4 position is not merely a passive substituent; it plays a definitive role in shaping the molecule's interactions with biological targets. Its influence stems from a combination of electronic and steric effects. rsc.org

Electronically, the oxygen atom of the methoxy group is electron-donating through resonance, which can increase the electron density of the aromatic ring system. This modulation of the electrostatic potential can be critical for molecular recognition. ed.ac.uk For example, it can strengthen or alter key interactions, such as pi-stacking or cation-pi interactions, with amino acid residues in a protein's binding site.

Table 2: Physicochemical Influence of the Methoxy Group

| Property | Parent Isoquinoline | This compound | Impact of Methoxy Group |

| Hydrogen Bonding | No acceptor at C-4 | Acts as a hydrogen bond acceptor | Provides a specific interaction point for molecular recognition. |

| Electron Density | Baseline | Increased at certain positions | Modulates aromatic interactions (e.g., pi-stacking). |

| Lipophilicity (logP) | Lower | Generally Higher | Can influence membrane permeability and solubility. |

| Metabolic Stability | Susceptible to oxidation at C-4 | Methoxy group can block a site of metabolism | May increase metabolic stability. |

Conformational Analysis and its Influence on Biological Activity

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For this compound derivatives, particularly those with flexible side chains or reduced ring systems (like tetrahydroisoquinolines), the preferred conformation is a key determinant of biological activity. nih.gov A molecule must adopt a specific three-dimensional shape, often called the "bioactive conformation," to bind effectively to its biological target.

The rigid isoquinoline core itself has limited conformational flexibility. However, substituents, especially at positions adjacent to the methoxy group or on a side chain, can have their rotational freedom influenced by the steric bulk of the methoxy group. Molecular modeling studies on related heterocyclic systems have shown that substituents can exert a significant directing effect on the conformation of adjacent side chains. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are advanced medicinal chemistry strategies used to create new drug candidates by modifying the core structure of a known active molecule. nih.govresearchgate.net These techniques are employed to improve properties, circumvent existing patents, or discover novel chemical classes with similar biological activity. biosolveit.de

Bioisosteric replacement involves swapping a functional group or a part of the molecule with another group that retains similar biological properties. nih.gov For the this compound scaffold, one might replace the methoxy group with other functionalities like a hydroxyl, methylthio, or a small amide group to probe the importance of its hydrogen-bonding capacity versus its size.

Scaffold hopping is a more drastic modification where the entire isoquinoline core is replaced with a structurally different scaffold that maintains the essential three-dimensional arrangement of the key interacting groups (the pharmacophore). biosolveit.de For example, if key interactions are provided by the nitrogen atom, the methoxy group, and a substituent at the C-1 position, a chemist might design a quinoline, quinazoline (B50416), or even a non-aromatic bicyclic system that places analogous functional groups in the same spatial orientation. A reported example of this concept is the synthesis of 5-methoxy-4-quinolones as truncated analogues of acridone, which successfully transferred biological activity from one scaffold to another. nih.gov

These strategies rely heavily on computational modeling and a deep understanding of the SAR to predict which novel scaffolds are likely to be successful. u-strasbg.fr

Table 3: Examples of Bioisosteric Replacement and Scaffold Hopping

| Original Moiety/Scaffold | Strategy | Replacement Example | Rationale |

| Methoxy Group (-OCH3) | Bioisosteric Replacement | Ethyl Group (-CH2CH3) | Maintain similar size while removing hydrogen bond acceptor capacity. |

| Methoxy Group (-OCH3) | Bioisosteric Replacement | Hydroxyl Group (-OH) | Acts as both hydrogen bond donor and acceptor. |

| Isoquinoline Core | Scaffold Hopping | Naphthyridine | Varies the position of the nitrogen atom, altering basicity and interaction points. |

| Isoquinoline Core | Scaffold Hopping | Quinolone nih.gov | Replaces the core while aiming to mimic the pharmacophoric elements of a different parent scaffold (acridone). |

Computational and Theoretical Chemistry in 4 Methoxyisoquinoline Research

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, used to investigate the electronic structure and properties of molecules. Such calculations for 4-methoxyisoquinoline would provide a foundational understanding of its stability, reactivity, and spectroscopic characteristics. Studies on related quinoline (B57606) and isoquinoline (B145761) derivatives have successfully employed DFT to analyze vibrational spectra, geometric parameters, and electronic properties.

HOMO-LUMO Analysis and Frontier Molecular Orbitals

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting a molecule's chemical reactivity. The energy of the HOMO is related to its ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For the parent isoquinoline molecule, DFT calculations have determined the HOMO-LUMO energy gap to be approximately 3.78 eV, indicating its stable nature. Specific energy values for this compound would require a dedicated DFT study.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on a molecule's surface. It is invaluable for predicting how a molecule will interact with other charged species, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For heterocyclic molecules, the MEP map typically shows negative potential (red/yellow) around the nitrogen atom due to its lone pair of electrons, making it a likely site for electrophilic attack or hydrogen bonding. The methoxy (B1213986) group in this compound would also influence the MEP, and a precise map would delineate the specific reactive sites on the molecule.

Global and Local Reactivity Descriptors

From the energies of the frontier molecular orbitals, various global reactivity descriptors can be calculated. These include chemical hardness, softness, electronegativity, and the electrophilicity index, which provide quantitative measures of a molecule's reactivity. Local reactivity descriptors, such as Fukui functions, can pinpoint the most reactive atoms within the molecule for nucleophilic, electrophilic, and radical attacks. While these descriptors have been calculated for many quinoline and isoquinoline derivatives to explain their reactivity patterns, specific values for this compound are not available in the reviewed literature.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This is followed by molecular dynamics simulations to assess the stability of the predicted binding pose over time.

Prediction of Binding Affinities and Modes

Molecular docking studies are fundamental in drug discovery for predicting how a potential drug molecule might interact with a biological target. The simulation yields a docking score, which estimates the binding affinity, and a binding mode, which details the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site. While various isoquinoline alkaloids have been docked against numerous biological targets, specific docking studies with this compound as the primary ligand are not prominently featured in the literature. For instance, a patent for opioid receptor antagonists describes molecular modeling of a large compound containing a 1-chloro-4-methoxyisoquinoline (B1358401) fragment, but does not provide specific binding affinity data for the this compound moiety itself.

Identification of Potential Biological Targets

Inverse or reverse docking is a computational strategy where a single ligand is docked against a library of known biological targets to identify potential proteins that it might interact with. This approach is crucial for identifying new uses for existing compounds or for understanding the potential off-target effects of a drug candidate. There are no specific published studies that have utilized this approach to identify the potential biological targets for this compound. However, the broader class of isoquinoline alkaloids is known to interact with a wide range of targets, including enzymes and receptors involved in various diseases, suggesting that this compound could also possess interesting biological activities awaiting discovery through such in silico screening methods.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In the early stages of drug discovery, the assessment of a compound's ADMET properties is crucial to minimize the likelihood of late-stage clinical failures. sci-hub.seresearchgate.netnih.gov Computational, or in silico, methods provide a rapid and cost-effective means to predict these properties before a compound is synthesized, allowing researchers to prioritize candidates with more favorable pharmacokinetic and safety profiles. nih.govmdpi.com For this compound and its derivatives, various computational tools and quantitative structure-activity relationship (QSAR) models are employed to forecast their behavior in the body. researchgate.netnih.gov

These predictive models are built using data from extensive experimental studies and utilize molecular descriptors—numerical representations of a molecule's physicochemical properties—to establish correlations with specific ADMET endpoints. nih.govnih.gov Key parameters evaluated during the in silico profiling of this compound derivatives often include predictions for oral bioavailability, blood-brain barrier (BBB) penetration, interaction with cytochrome P450 (CYP450) enzymes, and potential toxicities. sci-hub.se

For instance, predictions for a hypothetical set of this compound derivatives might be generated using software platforms like SwissADME, admetSAR, or ADMET Predictor™, which are commonly used in the field. nih.govresearchgate.netmdpi.com The predictions are based on established models that consider properties such as lipophilicity (logP), solubility, and molecular weight. The data generated helps medicinal chemists to identify potential liabilities, such as poor absorption or high toxicity risk, and to guide the structural modification of lead compounds to improve their ADMET characteristics. phcogj.com

Table 1: Example of an In Silico ADMET Profile for Hypothetical this compound Derivatives

| Compound ID | Structure | Predicted Human Intestinal Absorption (%) | Predicted BBB Permeation | CYP2D6 Inhibition | Predicted AMES Toxicity | Predicted Oral Bioavailability Score |

|---|---|---|---|---|---|---|

| This compound | R = H | High | Yes | Inhibitor | Non-mutagenic | 0.55 |

| Derivative A | R = Cl | High | Yes | Inhibitor | Non-mutagenic | 0.55 |

| Derivative B | R = NH2 | High | No | Non-inhibitor | Non-mutagenic | 0.56 |

| Derivative C | R = COOH | Low | No | Non-inhibitor | Non-mutagenic | 0.17 |

Note: This table is for illustrative purposes only and does not represent experimentally verified data.

Machine Learning Applications in this compound Drug Discovery

Machine learning (ML) has become an integral part of modern drug discovery, accelerating the process of identifying and optimizing novel drug candidates. cam.ac.uknih.govmdpi.com In the context of this compound research, ML algorithms are primarily used to develop Quantitative Structure-Activity Relationship (QSAR) models. nih.govjapsonline.comyoutube.com These models establish a mathematical relationship between the chemical structures of this compound derivatives and their biological activities. nih.govyoutube.commdpi.com

The development of a QSAR model involves several key steps. First, a dataset of this compound analogues with experimentally determined biological activities (e.g., inhibitory concentrations like IC50) is compiled. japsonline.com Next, a wide range of molecular descriptors (e.g., constitutional, topological, and quantum-chemical) are calculated for each molecule. nih.gov Machine learning algorithms—such as Multiple Linear Regression (MLR), Random Forest (RF), or Support Vector Machines (SVM)—are then trained on this dataset to identify the descriptors that are most predictive of the biological activity. mdpi.comnih.gov

These models can then be used to:

Predict the activity of novel compounds: Researchers can design new this compound derivatives in silico and use the QSAR model to predict their potency before undertaking costly and time-consuming synthesis. nih.govmdpi.com

Guide lead optimization: The models can reveal which structural features are crucial for activity, providing insights for medicinal chemists to modify molecules to enhance their desired properties. japsonline.com

Perform virtual screening: Large chemical databases can be screened computationally to identify new potential hits that contain the this compound scaffold. mdpi.com

For example, a 3D-QSAR study on a series of related kinase inhibitors, such as quinazoline (B50416) derivatives, might reveal that specific substitutions on the heterocyclic ring system are critical for binding to the target protein. frontiersin.orgmdpi.com This information is invaluable for designing more potent and selective this compound-based inhibitors. The statistical robustness and predictive power of these models are rigorously evaluated using internal and external validation techniques to ensure their reliability. mdpi.com

Table 2: Example of a QSAR Model for Predicting Kinase Inhibitory Activity of Hypothetical this compound Derivatives

| Parameter | Value/Descriptor | Description |

|---|---|---|

| ML Algorithm | Genetic Algorithm-Multiple Linear Regression (GA-MLR) | A regression model built using descriptors selected by a genetic algorithm. |

| Dependent Variable | pIC50 (-logIC50) | The logarithmic scale of the half maximal inhibitory concentration. |

| Selected Molecular Descriptors (Independent Variables) | Topological Polar Surface Area (TPSA) | Relates to hydrogen bonding potential and permeability. |

| Molecular Weight (MW) | The mass of the molecule. | |

| AlogP | A measure of the molecule's lipophilicity. | |

| Model Validation Statistics | q² = 0.78 | Cross-validated correlation coefficient (a measure of predictive ability). |

| R²pred = 0.71 | Predictive R-squared for the external test set. |

Note: This table represents a hypothetical QSAR model for illustrative purposes.

Advanced Research Avenues and Future Directions for 4 Methoxyisoquinoline

Development of Novel Synthetic Methodologies with Enhanced Efficiency and Sustainability

Traditional methods for synthesizing the isoquinoline (B145761) core, such as the Bischler-Napieralski and Pictet-Spengler reactions, often require harsh conditions, toxic reagents, and multi-step protocols, leading to environmental concerns and poor atom economy. rsc.orgnih.gov The future of 4-methoxyisoquinoline synthesis lies in the development of methodologies that are not only efficient but also environmentally benign.

Green chemistry principles are at the forefront of this evolution. rsc.org Modern approaches aim to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. Key areas of innovation include:

Microwave-Assisted Synthesis: Microwave irradiation offers rapid and uniform heating, which can significantly accelerate reaction rates, increase yields, and reduce the formation of side products compared to conventional heating methods. rsc.org

Ultrasound-Assisted Synthesis: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. This technique can enhance reaction rates and yields through improved mixing and energy transfer, promoting greener processes. rsc.org

Nanocatalysis: The use of nanocatalysts is a crucial development. Their high surface-area-to-volume ratio increases the interaction between reactant molecules, leading to shorter reaction times and higher efficiency. nih.gov Many nanocatalysts are reusable and can be magnetically separated, simplifying purification and reducing waste. nih.gov

Electrochemical Methods: Electrochemical synthesis uses electrical energy to drive reactions, offering precise control over redox processes and reducing the reliance on chemical oxidizing or reducing agents. rsc.org

Flow Chemistry: Continuous flow reactors provide excellent control over reaction parameters like temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. This is particularly advantageous for reactions that are highly exothermic or involve hazardous intermediates.

These sustainable methodologies represent a significant shift from traditional synthetic routes, offering pathways to this compound and its derivatives that are both economically and environmentally viable. rsc.org

Table 1: Comparison of Traditional vs. Green Synthetic Methodologies for Isoquinolines

| Feature | Traditional Methods (e.g., Bischler-Napieralski) | Green/Sustainable Methods |

| Reaction Conditions | Harsh (strong acids, high temperatures) rsc.org | Mild (often room temperature) nih.gov |

| Solvents | Often toxic and hazardous rsc.org | Benign solvents (e.g., water, PEG) or solvent-free tandfonline.com |

| Catalysts | Stoichiometric, often toxic reagents (e.g., POCl₃) rsc.org | Recyclable catalysts (e.g., nanocatalysts) rsc.org |

| Atom Economy | Often low rsc.org | High (e.g., multicomponent reactions) mdpi.com |

| Energy Efficiency | Low | High (e.g., microwave, ultrasound) rsc.org |

Exploiting this compound Scaffolds for Chemical Biology Probes

The inherent fluorescent properties of the isoquinoline ring system make it an excellent scaffold for the development of chemical biology probes. nih.gov These probes are essential tools for visualizing and understanding complex biological processes at the molecular level. Future research is focused on designing this compound-based probes with enhanced sensitivity, selectivity, and functionality for various bio-imaging applications.

Derivatives of the isoquinoline core are being developed as fluorescent sensors for detecting biologically important species such as metal ions (e.g., zinc, copper). rsc.orgnih.govacs.org These probes often exhibit a significant change in their fluorescence intensity or a shift in their emission wavelength upon binding to the target analyte, allowing for its quantification and localization within cells. acs.org

A key area of development is in creating probes for specific subcellular organelles. By modifying the substituents on the this compound scaffold, researchers can tune the molecule's properties (like lipophilicity and charge) to direct it to specific locations such as the mitochondria, lysosomes, or nucleus. acs.org This allows for the targeted study of processes within these organelles. The development of two-photon fluorescent probes based on this scaffold is another promising direction, as they allow for deeper tissue imaging with reduced phototoxicity. acs.org

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To explore the vast chemical space around the this compound core, modern drug discovery relies on high-throughput screening (HTS) and combinatorial chemistry. wikipedia.org These technologies enable the rapid synthesis and evaluation of large libraries of related compounds, dramatically accelerating the identification of new drug leads.

Combinatorial chemistry involves the systematic and repetitive connection of a set of "building blocks" in various combinations to generate a large number of different molecules. nih.gov Solid-phase synthesis is a particularly powerful technique for creating these libraries, as it simplifies the purification process at each step. google.com By generating extensive libraries of this compound derivatives with diverse substituents at various positions, researchers can systematically probe the structure-activity relationship (SAR) for a given biological target.

HTS allows for the rapid testing of these compound libraries for a specific biological activity, such as inhibiting an enzyme or blocking a receptor. This combination of large-scale synthesis and rapid screening is a highly efficient engine for discovering novel bioactive molecules that might not be found through traditional, more targeted synthetic approaches. researchgate.net

Targeted Drug Delivery Systems Utilizing Isoquinoline Derivatives

A major challenge in chemotherapy and other treatments is the lack of specificity of therapeutic agents, which can lead to significant side effects. plos.org Targeted drug delivery systems aim to concentrate a drug in the desired tissue or cells while minimizing its exposure to the rest of the body. nih.gov The this compound scaffold can be incorporated into such systems to improve the therapeutic index of potent drug molecules.

One promising strategy involves encapsulating isoquinoline-based drugs into nanocarriers like liposomes or polymeric nanoparticles. nih.govmdpi.com These nanoparticles can be engineered to have specific properties:

Passive Targeting: Nanoparticles of a certain size (typically 10-200 nm) can accumulate in tumor tissue due to the enhanced permeability and retention (EPR) effect.

Active Targeting: The surface of the nanoparticles can be decorated with targeting ligands, such as antibodies or peptides, that bind to receptors overexpressed on the surface of cancer cells (e.g., the transferrin receptor). nih.govnih.gov

For example, research has shown that an isoquinoline derivative encapsulated in transferrin-conjugated liposomes exhibited superior antitumor activity compared to the free drug. elsevierpure.com This approach not only improves efficacy but also helps to overcome issues like poor solubility of the drug candidate. plos.org

Table 2: Examples of Targeted Delivery Strategies for Isoquinoline Derivatives

| Delivery System | Targeting Mechanism | Potential Advantage |

| Liposomes | Passive (EPR effect) | Increased drug circulation time, reduced toxicity nih.gov |

| Transferrin-Conjugated Liposomes | Active (Transferrin receptor) | Enhanced uptake by cancer cells nih.gov |

| Polymeric Nanoparticles | Passive or Active | Controlled and sustained drug release mdpi.com |

| Drug Conjugates | Active | Direct delivery to target cells |

Synergistic Effects of this compound with Existing Therapeutic Agents

Combination therapy, where two or more drugs are used together, is a cornerstone of modern medicine, particularly in the treatment of cancer and infectious diseases. This approach can lead to enhanced efficacy, reduced toxicity, and a lower likelihood of developing drug resistance. Isoquinoline derivatives, including those based on the this compound scaffold, possess a wide range of biological activities, making them excellent candidates for combination therapies. wisdomlib.org

Future research will likely focus on identifying synergistic interactions between this compound derivatives and existing drugs. For instance:

An isoquinoline-based compound that inhibits a specific cancer cell signaling pathway could be combined with a traditional cytotoxic chemotherapy agent to achieve a more potent antitumor effect.

In infectious diseases, a this compound derivative with antibacterial properties could be paired with a conventional antibiotic to overcome resistance mechanisms.

Certain isoquinoline derivatives have shown activity against HIV reverse transcriptase, suggesting their potential use in combination with other antiretroviral agents to create more robust treatment regimens. mdpi.com

Identifying these synergistic pairs requires extensive preclinical testing, but the broad bioactivity of the isoquinoline class suggests that this is a fertile ground for discovering more effective therapeutic strategies. amerigoscientific.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 4-Methoxyisoquinoline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclization of appropriate precursors (e.g., via Bischler-Napieralski or Pictet-Spengler reactions). Optimization includes adjusting catalysts (e.g., POCl₃ for cyclization), temperature (80–120°C), and solvent polarity (e.g., toluene or DCM). Yield improvements may require iterative variation of stoichiometry and purification via column chromatography .

- Example Table :

| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Benzamide | POCl₃ | Toluene | 110 | 65 |

| Tyramine | H₂SO₄ | EtOH | 80 | 48 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ ~3.8–4.0 ppm) and aromatic protons (δ ~6.5–8.5 ppm). Coupling patterns distinguish isoquinoline ring substitution .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation pathways.

- IR Spectroscopy : Detect C-O stretching (1250–1050 cm⁻¹) and aromatic C-H vibrations .

Q. How should researchers design stability studies for this compound under varying conditions?

- Methodological Answer : Conduct accelerated degradation studies:

- Temperature : Store samples at 25°C, 40°C, and 60°C for 1–4 weeks.

- pH : Expose to buffered solutions (pH 3–9) and analyze via HPLC for degradation products.

- Light Sensitivity : Use UV/Vis exposure (λ = 254 nm) and monitor photodegradation .

- Data Interpretation : Quantify degradation kinetics (zero/first-order models) and identify unstable functional groups (e.g., methoxy or aromatic rings) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in novel reactions?

- Methodological Answer :

- DFT Calculations : Optimize geometry (B3LYP/6-31G*) to study electrophilic substitution sites.

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., DMSO vs. water).

- Docking Studies : Predict binding affinities for biological targets (e.g., enzyme active sites) .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Meta-Analysis : Aggregate data from multiple studies, adjusting for variables (e.g., assay type, cell lines).

- Dose-Response Curves : Re-evaluate IC₅₀ values under standardized conditions.

- Structural Analog Comparison : Identify activity trends linked to substituent positioning (e.g., 7-methoxy vs. 6-methoxy derivatives) .

Q. How can kinetic studies elucidate reaction mechanisms involving this compound?

- Methodological Answer :

- Variable Time NMR : Monitor intermediate formation (e.g., enamine or carbocation species).

- Isotope Labeling : Use ¹⁸O or deuterated reagents to track oxygen/methoxy group participation.

- Activation Energy Calculation : Perform Arrhenius analysis (ln k vs. 1/T) to distinguish stepwise vs. concerted mechanisms .

- Example : In alkylation reactions, rate-determining steps may shift with steric hindrance at the isoquinoline nitrogen .

Data Presentation Guidelines

- Tables : Include raw data (e.g., kinetic constants, spectral assignments) in appendices; summarize processed data in the main text .

- Figures : Use annotated chromatograms or reaction schemes to highlight key findings .

- Ethical Reporting : Disclose conflicts of interest and share datasets via repositories (e.g., PubChem) for transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.